molecular formula C11H13FN4O4S B2397171 2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride CAS No. 2196163-57-0

2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride

Cat. No.: B2397171
CAS No.: 2196163-57-0
M. Wt: 316.31
InChI Key: UGTYYENDNDPHLB-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride is a chemical compound characterized by the presence of a tetrazole ring and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . The subsequent step involves the reaction of the tetrazole derivative with ethanesulfonyl fluoride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The tetrazole ring can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation or reduction reactions would modify the tetrazole ring structure .

Scientific Research Applications

2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The tetrazole ring can also interact with various biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride
  • 2-(5-Methyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride

Uniqueness

2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride is unique due to the presence of the 3,4-dimethoxyphenyl group, which can impart specific electronic and steric properties to the compound. This makes it distinct from other tetrazole derivatives and potentially more effective in certain applications .

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O4S/c1-19-9-4-3-8(7-10(9)20-2)11-13-15-16(14-11)5-6-21(12,17)18/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTYYENDNDPHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CCS(=O)(=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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